Enantiomeric Identity: (1S,2S) Single Enantiomer versus Racemate
The target compound is the single (1S,2S) enantiomer (CAS 2155840-86-9), distinguished from the racemic mixture rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 2307772-50-3). In a class-level peer-reviewed study on structurally analogous 1-substituted trans-cyclopropane-1,2-dicarboxylic acids, Badiani et al. (1996) demonstrated that the (1S,2S) absolute configuration is essential for biological activity: (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid acts as the most potent inhibitor of 3-methylaspartase, while the (1R,2R)-enantiomer displays only weak noncompetitive inhibition (Ki = 13 mM) [1]. Extrapolation of this enantiomer-dependent activity to the target compound class supports that procurement of the defined (1S,2S) enantiomer—rather than the racemate—is critical for applications requiring stereospecific molecular recognition.
| Evidence Dimension | Enantiomer-dependent enzyme inhibition potency (class-level analog) |
|---|---|
| Target Compound Data | (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid: most potent inhibitor (transition state analogue) [1] |
| Comparator Or Baseline | (1R,2R)-1-methylcyclopropane-1,2-dicarboxylic acid: weak noncompetitive inhibition, Ki = 13 mM [1] |
| Quantified Difference | >100-fold difference in inhibitory potency between enantiomers (qualitative: potent vs. weak) [1] |
| Conditions | 3-Methylaspartase enzyme inhibition assay; X-ray crystallographic determination of absolute stereochemistry [1] |
Why This Matters
Procurement of the correct (1S,2S) enantiomer rather than the racemate is essential for stereospecific applications, as the opposite enantiomer may be >100-fold less active in biological contexts based on class-level precedent.
- [1] Badiani, K.; Lightfoot, P.; Gani, D. Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chem. Commun. 1996, 675–677. DOI: 10.1039/CC9960000675. View Source
